1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-3-6(10)9-5-4-8-7(9)11-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVIGSYZYGZUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one involves the formation of the imidazole ring, which is a key structural motif in many functional molecules. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled synthesis, focusing on the bonds constructed during the formation of the imidazole . One method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale synthesis of imidazole derivatives can be applied, which typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing imidazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives similar to 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one exhibit activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
-
Anticancer Properties :
- The compound has been evaluated for its anticancer activity. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit DNA synthesis. For instance, related compounds have demonstrated cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines with IC50 values indicating effective inhibition of cell proliferation.
- Antitubercular Activity :
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of imidazole derivatives demonstrated that those incorporating the methylsulfanyl group exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one | Active | 15 µg/mL |
| Control Compound | Inactive | N/A |
Case Study 2: Anticancer Activity
In vitro cytotoxicity studies on various cancer cell lines revealed that the compound significantly reduced cell viability in both HT-29 and MCF-7 cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 10.5 |
| MCF-7 | 15.3 |
These findings suggest that the compound's mechanism may involve interference with critical cellular processes such as DNA replication and repair.
Mechanism of Action
The mechanism of action of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one involves its interaction with molecular targets and pathways within biological systems. The imidazole ring is known to interact with various enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one with analogous imidazole derivatives:
Key Observations
Electronic Effects : The methylsulfanyl group (electron-donating) contrasts with phenyl (electron-withdrawing) substituents in , altering nucleophilicity and reactivity. Thiophene and triazole groups in introduce π-conjugation and metal-binding capabilities.
Synthesis Complexity : The target compound’s synthesis is less complex than diphenyl- or triazole-substituted derivatives , which require multi-step functionalization.
Physical Properties : The methylsulfanyl group improves lipid solubility compared to polar substituents (e.g., hydroxyl or carboxylic acid groups), as seen in imidazole-benzoic acid adducts .
Crystallographic Insights
- The target compound’s dihydroimidazole ring likely exhibits elongated C-C bonds (1.54–1.56 Å) in the saturated region, contrasting with aromatic imidazoles (C-C ≈ 1.38 Å) .
- Sulfur-containing substituents (e.g., methylsulfanyl, phenylsulfanyl) may facilitate sulfur-π or hydrogen-bonding interactions, influencing crystal packing and melting points .
Biological Activity
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.
Chemical Structure and Synthesis
The compound features a dihydroimidazole ring substituted with a methylsulfanyl group and a propanone moiety. Its synthesis typically involves the reaction of appropriate imidazole derivatives with propanone under specific conditions, yielding a high purity product. For instance, the synthesis can be achieved through a multi-step process involving the formation of the imidazole ring followed by subsequent modifications to introduce the propanone functionality.
Antimicrobial Activity
Recent studies indicate that compounds related to 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular processes through radical formation.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Antibacterial |
| Escherichia coli | 70 µg/mL | Antibacterial |
| Klebsiella pneumoniae | 30 µg/mL | Antibacterial |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) demonstrated that it exhibits cytotoxic effects , with IC50 values indicating significant inhibition of cell viability after 24 hours of exposure.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 25 | Induction of apoptosis |
| Caco-2 | 20 | Cell cycle arrest |
The mechanism of action appears to involve apoptosis induction and cell cycle disruption, which are critical pathways in cancer therapy.
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
- Dopamine Receptor Modulation : A related compound was shown to selectively activate D3 dopamine receptors while inhibiting D2 receptors, suggesting potential applications in treating neuropsychiatric disorders. This selectivity may offer insights into optimizing 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one for similar therapeutic targets .
- Structure–Activity Relationship (SAR) Studies : Research into SAR has identified key structural features that enhance biological activity. Modifications in the aryl groups and imidazole core have been systematically studied to improve potency against various targets .
- Antimicrobial Resistance : Recent findings indicate that derivatives of imidazole compounds can overcome resistance mechanisms in pathogens like MRSA and E. coli, making them candidates for further development in antibiotic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
